REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[C:5]([F:11])[C:3]=1[NH2:4].[Br:12]Br.C(=O)(O)[O-].[Na+]>CO>[F:1][C:2]1[C:8]([F:9])=[C:7]([Br:12])[C:6]([F:10])=[C:5]([F:11])[C:3]=1[NH2:4] |f:2.3|
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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FC1=C(N)C(=C(C=C1F)F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Type
|
CUSTOM
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Details
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the resulting mixture stirred for an additional 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
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The reaction mixture is partitioned between Et2O (500 mL) and water (1000 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated by a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C(=C(C(=C1F)Br)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |